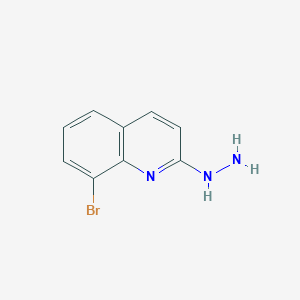
8-Bromo-2-hydrazinylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-2-hydrazinylquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields. The compound this compound is characterized by the presence of a bromine atom at the 8th position and a hydrazinyl group at the 2nd position on the quinoline ring. This unique structure imparts specific chemical and biological properties to the compound.
准备方法
The synthesis of 8-Bromo-2-hydrazinylquinoline typically involves the bromination of 2-hydrazinylquinoline. One common method includes the treatment of 2-hydrazinylquinoline with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
8-Bromo-2-hydrazinylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of hydrazine derivatives.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives
Biology: In biological research, 8-Bromo-2-hydrazinylquinoline is used to study the interactions of quinoline derivatives with biological targets.
Medicine: The compound’s biological activities make it a candidate for drug development. Researchers are exploring its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments.
作用机制
The mechanism of action of 8-Bromo-2-hydrazinylquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with protein function, resulting in antimicrobial or anticancer effects .
The exact molecular targets and pathways involved depend on the specific biological context. Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects.
相似化合物的比较
8-Bromo-2-hydrazinylquinoline can be compared with other similar compounds, such as:
2-Hydrazinylquinoline: Lacks the bromine atom at the 8th position, resulting in different chemical and biological properties.
8-Bromoquinoline: Lacks the hydrazinyl group at the 2nd position, leading to variations in reactivity and applications.
8-Chloro-2-hydrazinylquinoline: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical behavior and biological activity.
属性
分子式 |
C9H8BrN3 |
|---|---|
分子量 |
238.08 g/mol |
IUPAC 名称 |
(8-bromoquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-2-6-4-5-8(13-11)12-9(6)7/h1-5H,11H2,(H,12,13) |
InChI 键 |
VUZPEGVJWUCZTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


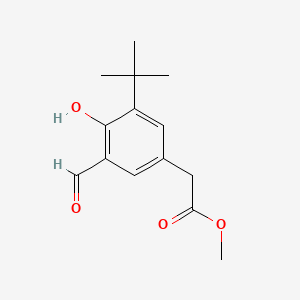
![1-[4-(Trifluoromethoxy)benzyl]azetidine](/img/structure/B13680923.png)

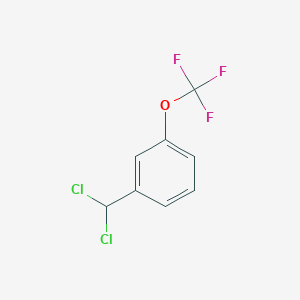

![8-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13680947.png)
![[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13680948.png)
![4-Chloro-5-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole](/img/structure/B13680950.png)


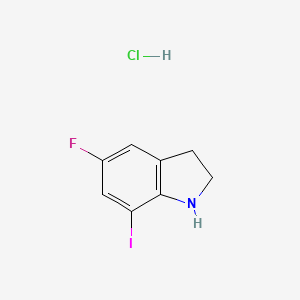

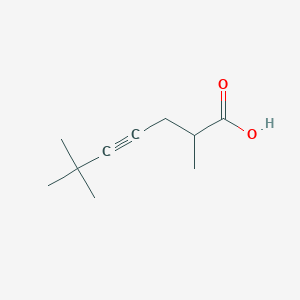
![2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13680993.png)
